![molecular formula C11H10N2O B2843390 7-ethyl-1H-furo[2,3-g]indazole CAS No. 372163-83-2](/img/structure/B2843390.png)

7-ethyl-1H-furo[2,3-g]indazole

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

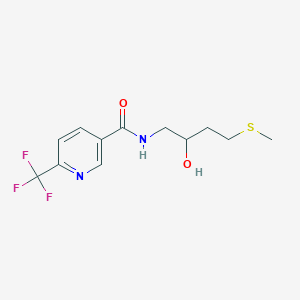

“7-ethyl-1H-furo[2,3-g]indazole” is a heterocyclic compound . It is also referred to as “1-{7-ethyl-1H-furo[2,3-g]indazol-1-yl}propan-2-amine, (2R)-” and "7-Ethyl-α-methyl-1H-furo[2,3-g]indazole-1-ethanamine" .

Synthesis Analysis

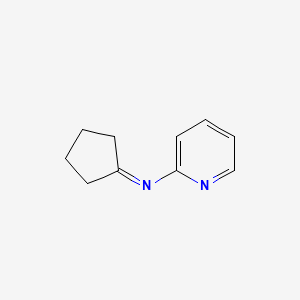

The synthesis of indazoles, including “7-ethyl-1H-furo[2,3-g]indazole”, has been a topic of research in recent years . Strategies for the synthesis of 1H- and 2H-indazoles include transition metal catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .Chemical Reactions Analysis

Indazoles, including “7-ethyl-1H-furo[2,3-g]indazole”, have been found to participate in a variety of chemical reactions . These include reactions under catalyst- and solvent-free conditions, Cu2O-mediated cyclization of o-haloaryl-N-tosylhydrazones, Ag-catalyzed nitration–annulation with tert-butyl nitrite, iodine-mediated intramolecular aryl and sp3 C–H amination, and metal-free reaction of aryl-hydrazones with montmorillonite K-10 under O2 atmosphere .科学的研究の応用

Anti-Inflammatory Properties

Indazoles, including 7-ethyl-1H-furo[2,3-g]indazole, have been investigated for their anti-inflammatory potential. Researchers have synthesized various derivatives and evaluated their efficacy in experimental models. For instance:

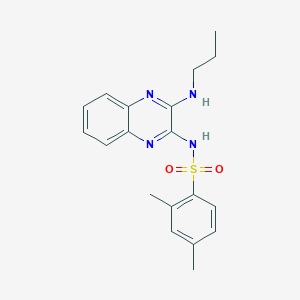

- 3-phenyl-2-[4-(trifluoromethyl)phenyl]-4,5,6,7-tetrahydro-2H-indazole exhibited high anti-inflammatory activity with minimal ulcerogenic potential .

- 2-benzyl-3-phenylamino-4,5-dihydro-2H-benz[g]indazoles demonstrated good antinociceptive activity .

- 6-(p-Bromophenyl)amino-7-(p-chlorophenyl)indazolo-[2’,3’:1,5]-1,2,4-triazolo-[4,3-a]-1,3,5-benzotriazepine (ITB) , a novel cyclo-oxygenase-2 (COX-2) inhibitor, showed promise in osteoarthritis cartilage .

Antimicrobial Activities

Indazole derivatives have also been explored for their antimicrobial properties:

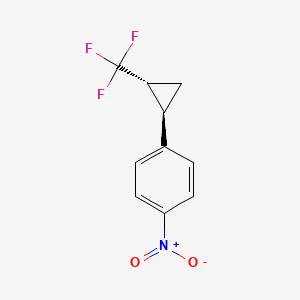

- 2-arylidene-6-furfurylidene cyclohexanones and hexahydroindazoles exhibited moderate-to-high activity against Staphylococcus spp., Pseudomonas aeruginosa, Proteus spp., and Escherichia coli .

- 2,3-Diphenyl-7-(5-nitrofurfurylidene)-3,3a,4,5,6,7-hexahydroindazole demonstrated high antistaphylococcal activity .

Serotonin Receptor Agonism

One specific compound, (S)-2-(7-ethyl-1H-furo[2,3-g]indazol-1-yl)-1-methylethylamine (YM348) , showed high agonistic activity to the human 5-HT2C receptor subtype and selectivity over 5-HT2A receptors .

将来の方向性

The biological and medicinal properties of indazoles, including “7-ethyl-1H-furo[2,3-g]indazole”, have prompted enormous research aimed at developing synthetic routes to these heterocycles . This review focuses on the biological properties associated with this system, chemical reactions, functionalizations, and medicinal application of indazole nucleus . It is concluded that the medicinal properties of indazole have to be explored in the near future for the treatment of various pathological conditions .

特性

IUPAC Name |

7-ethyl-1H-furo[2,3-g]indazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O/c1-2-8-5-9-10(14-8)4-3-7-6-12-13-11(7)9/h3-6H,2H2,1H3,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHOPERVAFWZDIU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC2=C(O1)C=CC3=C2NN=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-ethyl-1H-furo[2,3-g]indazole | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-benzyl-4-oxo-N-(3-(trifluoromethyl)phenyl)-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2843314.png)

![Methyl 2-amino-2-[3-(4-fluoro-3-methylphenyl)-1-bicyclo[1.1.1]pentanyl]acetate](/img/structure/B2843323.png)

![3'-(4-Methylphenyl)-1-[(2-methylphenyl)methyl]-1,2-dihydrospiro[indole-3,2'-[1lambda6,3]thiazolidine]-1',1',2,4'-tetrone](/img/structure/B2843324.png)

![2-((2-(4-fluorophenyl)-6-(hydroxymethyl)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl)thio)-N-(4-methoxyphenyl)acetamide](/img/structure/B2843327.png)